REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[C:9]([N+:10]=1[O-])=[CH:8][CH:7]=[CH:6][N:5]=2.C[Si]([C:16]#[N:17])(C)C.CN(C)C(Cl)=O.[OH-].[Na+]>C(Cl)Cl>[C:16]([C:6]1[N:5]=[C:4]2[S:3][C:2]([CH3:1])=[N:10][C:9]2=[CH:8][CH:7]=1)#[N:17] |f:3.4|
|
Name
|
product
|
Quantity
|
4.706 g
|
Type
|
reactant
|
Smiles
|
CC=1SC2=NC=CC=C2[N+]1[O-]
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at this temperature one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted in EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica with EtOAc: toluene 10:90
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C2C(=N1)SC(=N2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |